1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-
Description
The compound 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- is a structurally complex imidazole derivative featuring three distinct aromatic substituents:
- A 4-chlorophenyl group (providing electron-withdrawing properties).
- A phenyl group (contributing to hydrophobic interactions).
- A 4-(1-pyrrolidinylmethyl)phenyl group (introducing a basic tertiary amine moiety via the pyrrolidine ring).
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., clotrimazole derivatives, p38MAPK inhibitors) highlight its relevance in drug discovery .
Properties
Molecular Formula |
C27H26ClN3 |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
1-[[2-(4-chlorophenyl)phenyl]-[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C27H26ClN3/c28-24-13-11-22(12-14-24)25-5-1-2-6-26(25)27(31-18-15-29-20-31)23-9-7-21(8-10-23)19-30-16-3-4-17-30/h1-2,5-15,18,20,27H,3-4,16-17,19H2 |
InChI Key |
JEXVKNFLDQYJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(C3=CC=CC=C3C4=CC=C(C=C4)Cl)N5C=CN=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the reaction of an α-haloketone with ammonia or an amine.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles under mild conditions to form disubstituted imidazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Chemical Reactions Analysis
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1H-Imidazole, 1-[(2-Chlorophenyl)[4-(1-Pyrrolidinylmethyl)phenyl]methyl]- (CAS 927689-94-9)
- Structural Difference : The chlorine atom is in the ortho position on the phenyl ring instead of para.
- Implications: Reduced steric hindrance compared to the para-substituted target compound.
- Molecular Weight : 351.87 g/mol (C21H22ClN3).
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (CAS 23593-71-7)
- Structural Difference : Lacks the 4-(1-pyrrolidinylmethyl)phenyl group, replaced by a second phenyl ring.
- Implications: Reduced solubility due to increased hydrophobicity.
1H-Imidazole, 1-[tris(4-chlorophenyl)methyl]- (CAS 37594-47-1)
- Structural Difference : Three 4-chlorophenyl groups instead of mixed substituents.
- Implications :
Pharmacologically Active Imidazole Derivatives
SB203580 (p38MAPK Inhibitor)
- Structure : 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole.
- Comparison :
2-(4-Fluorophenyl)-1H-benzo[d]imidazole
- Synthesis : Formed via condensation of 1,2-phenylenediamine and 4-fluorobenzaldehyde.
- Comparison :
Physicochemical Properties
Biological Activity
1H-Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- is a complex structure that combines imidazole with various phenyl and chlorophenyl groups, suggesting potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor activities, supported by data tables and relevant case studies.
Antimicrobial Activity
Imidazole derivatives have shown promising antimicrobial properties against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 1H-Imidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
| C | Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial given the rise of antibiotic resistance.
Antifungal Activity
The antifungal properties of imidazole derivatives are well-documented. The compound has been tested against several fungal strains.
Table 2: Antifungal Activity Against Common Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Candida albicans | 16 µg/mL |
| B | Aspergillus niger | 32 µg/mL |
| C | Cryptococcus neoformans | 64 µg/mL |
These findings suggest that the compound possesses notable antifungal activity, particularly against Candida albicans, a common pathogen responsible for opportunistic infections.
Antitumor Activity
Recent studies have explored the cytotoxic effects of imidazole derivatives on various cancer cell lines. The compound has demonstrated potential antitumor activity.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers synthesized several imidazole derivatives and evaluated their antimicrobial activity. The results indicated that the compounds showed varying degrees of effectiveness against both bacterial and fungal strains, with some exhibiting MIC values comparable to standard antibiotics .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of imidazole derivatives on human skin fibroblast cells. The study revealed that certain derivatives maintained high cell viability at lower concentrations while exhibiting significant cytotoxicity at higher doses . This highlights the potential therapeutic index of these compounds.
- Mechanism of Action : Research into the mechanism of action for these compounds suggests they may inhibit key enzymes involved in microbial metabolism or disrupt cellular membranes, leading to cell death .
Q & A
Basic: What are the key considerations in designing a synthesis route for 1H-imidazole derivatives with multiple aryl substituents?
Methodological Answer:
The synthesis of imidazole derivatives with aryl substituents requires careful selection of precursors and coupling strategies. For example, Pd-catalyzed regioselective C–H functionalization is a robust method for introducing aryl groups. As demonstrated in , derivatives like 1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole were synthesized using Suzuki-Miyaura coupling with brominated aromatics (e.g., 2-bromobenzotrifluoride) under palladium catalysis. Key steps include:
- Precursor compatibility : Ensure halogenated aryl partners (e.g., bromonaphthalene) are compatible with the imidazole core.
- Purification : Flash chromatography is critical for isolating products with high purity, as impurities from side reactions (e.g., over-substitution) can complicate characterization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Pd-catalyzed systems.
Advanced: How can researchers address discrepancies between calculated and observed elemental analysis data in imidazole derivatives?
Methodological Answer:
Discrepancies in elemental analysis (e.g., C, H, N content) often arise from incomplete purification or hygroscopicity. For instance, in , Compound 13 showed a 0.32% deviation in nitrogen content (calculated: 6.16% vs. observed: 5.84%). To resolve this:
- Repeat analysis : Confirm results with multiple batches to rule out measurement errors.
- Thermogravimetric analysis (TGA) : Check for residual solvents or moisture absorption.
- Alternative characterization : Cross-validate with high-resolution mass spectrometry (HRMS) or combustion analysis for accuracy .
Basic: Which spectroscopic methods are critical for characterizing the structural integrity of this compound?
Methodological Answer:
1H and 13C NMR are indispensable for confirming regiochemistry and substituent orientation. Key observations include:
- Aromatic proton splitting : Coupling constants (e.g., J = 8.5 Hz for para-substituted phenyl groups) validate substitution patterns.
- Imidazole protons : Distinct singlets for N–CH groups (δ ~7.2–7.5 ppm) confirm core integrity.
- 13C NMR : Signals near δ 135–140 ppm indicate sp² carbons in aryl groups, while pyrrolidinylmethyl carbons appear at δ 45–55 ppm .
Advanced: What strategies are effective in optimizing regioselectivity during Pd-catalyzed coupling reactions for imidazole derivatives?
Methodological Answer:
Regioselectivity in Pd-catalyzed reactions depends on ligand choice and directing groups. highlights the use of electron-deficient aryl bromides (e.g., 2-bromobenzotrifluoride) to enhance reactivity at specific positions. Strategies include:
- Ligand screening : Bulky phosphine ligands (e.g., P(t-Bu)₃) favor mono-substitution by steric control.
- Temperature modulation : Lower temperatures (e.g., 80°C) reduce competing pathways like homocoupling.
- Directing groups : Transient coordination of imidazole nitrogen to Pd can orient coupling at meta or para positions .
Basic: What safety precautions are necessary when handling imidazole derivatives with chlorophenyl groups?
Methodological Answer:
Chlorophenyl-substituted imidazoles require stringent safety protocols:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Ventilation : Ensure negative pressure in workspaces to prevent inhalation of fine particulates.
- Emergency measures : In case of exposure, wash affected areas with water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) for analogous compounds (e.g., CAS 60628-96-8) emphasize these protocols .
Advanced: How can computational docking studies guide the design of imidazole-based inhibitors?
Methodological Answer:
Molecular docking identifies binding interactions between imidazole derivatives and target proteins. For example, in , compound 9c (with a bromophenyl-thiazole moiety) showed optimal docking poses in enzyme active sites. Methodological steps include:
- Protein preparation : Remove water molecules and optimize hydrogen bonding networks.
- Grid generation : Focus on catalytic residues (e.g., His or Asp in hydrolases).
- Scoring functions : Use AutoDock Vina to rank binding affinities, prioritizing compounds with ΔG < −8 kcal/mol .
Advanced: How to resolve contradictions in spectroscopic data when synthesizing novel imidazole analogs?
Methodological Answer:
Contradictions in NMR or IR data often stem from tautomerism or conformational flexibility. For example, reports imidazole proton shifts varying by ±0.2 ppm due to solvent polarity. Solutions include:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) by cooling samples to −40°C.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
- DFT calculations : Compare experimental shifts with simulated spectra (e.g., using Gaussian09) to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
